Nintedanib
CAS No.: 928326-83-4
Cat. No.: VC0005819
Molecular Formula: C31H33N5O4
Molecular Weight: 539.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 928326-83-4 |
---|---|
Molecular Formula | C31H33N5O4 |
Molecular Weight | 539.6 g/mol |
IUPAC Name | methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
Standard InChI | InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
Standard InChI Key | CPMDPSXJELVGJG-UHFFFAOYSA-N |
Isomeric SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5 |
SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Canonical SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Appearance | White to off-white solidPurity:≥95% |
Introduction
Nintedanib, marketed under the brand names Ofev and Vargatef, is a potent, oral, small-molecule tyrosine kinase inhibitor. It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF) and has shown efficacy in slowing the progression of various interstitial lung diseases (ILDs) . Nintedanib's mechanism of action involves the inhibition of multiple tyrosine kinases, which play crucial roles in fibrosis and angiogenesis.
Mechanism of Action
Nintedanib competitively inhibits both nonreceptor tyrosine kinases (nRTKs) and receptor tyrosine kinases (RTKs). The nRTK targets include Lck, Lyn, and Src, while RTK targets encompass platelet-derived growth factor receptor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1, 2, and 3, vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3, and FLT3 . In the context of IPF, its effectiveness is attributed to the inhibition of PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation .
Pharmacokinetics
Nintedanib exhibits low oral bioavailability, approximately 4.7%, due to limited absorption in the gut and a high first-pass effect. It reaches peak plasma levels within 2 to 4 hours after oral intake . The drug is primarily metabolized by esterases, resulting in the formation of a free carboxylic acid, which is then glucuronidated and excreted mainly via the bile and feces .
Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib has been shown to slow the decline in forced vital capacity (FVC) in patients with IPF. Studies like the TOMORROW trial and its open-label extension demonstrated that nintedanib reduces the annual rate of decline in FVC compared to placebo, supporting its long-term benefit in IPF management .
Progressive Interstitial Lung Diseases (ILDs)
The INBUILD trial demonstrated that nintedanib reduces the risk of ILD progression in patients with fibrosing ILDs other than IPF. It showed a significant reduction in the decline of FVC over 52 weeks compared to placebo .
Safety and Tolerability
Nintedanib's safety profile includes common adverse events such as gastrointestinal disturbances and elevations in liver enzymes. In the INBUILD trial, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were more frequent in the nintedanib group than in the placebo group, but these elevations often resolved with continued treatment or dose adjustments .
Drug Interactions
Nintedanib is a substrate of the P-glycoprotein transporter. Inhibitors like ketoconazole can increase nintedanib plasma levels, while inducers such as rifampicin decrease them .
INBUILD Trial
Outcome | Nintedanib Group | Placebo Group |
---|---|---|
ILD Progression (Absolute Decline in FVC ≥10% Predicted) or Death | 40.4% | 54.7% |
Acute Exacerbation of ILD or Death | 13.9% | 19.6% |
The INBUILD trial demonstrated that nintedanib significantly reduced the risk of ILD progression and acute exacerbations compared to placebo .
TOMORROW Trial
Outcome | Nintedanib Group | Placebo Group |
---|---|---|
Annual Rate of Decline in FVC (mL/year) | −125.4 | −189.7 |
The TOMORROW trial showed that nintedanib slowed the decline in FVC in IPF patients, supporting its efficacy beyond 52 weeks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume